Tarenflurbil, the R-enantiomer of Flurbiprofen, is a synthetic organic compound that has been the subject of extensive research for its potential applications in Alzheimer's disease (AD) research. [, , , , , ]
Source: Tarenflurbil is not naturally occurring and was first synthesized as a derivative of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). [, , , ]
Classification: Tarenflurbil is classified as a γ-secretase modulator (GSM). [, , , , ] GSMs are a class of small molecules that can alter the cleavage activity of γ-secretase, a key enzyme involved in amyloid-β (Aβ) peptide production. [, , ]
Role in Scientific Research: Tarenflurbil has been a crucial research tool in investigating the amyloid hypothesis of AD. [, , , , , ] The amyloid hypothesis posits that the accumulation of Aβ peptides in the brain plays a central role in AD pathogenesis. [, , , ] Tarenflurbil's ability to modulate γ-secretase activity and potentially reduce Aβ42 production has made it a focal point in AD research, although clinical trials have yielded disappointing results. [, , , , , , , , , ]
Understanding the Discrepancies: Further research is needed to reconcile the discrepancies between Tarenflurbil's preclinical promise and its lack of efficacy in clinical trials. [, , , , ] This includes investigating factors such as drug potency, brain penetration, patient selection criteria, and the complexity of AD pathogenesis.
Optimizing γ-Secretase Modulation: Tarenflurbil's experience highlights the need for more selective and potent γ-secretase modulators that can effectively shift Aβ production towards less toxic species without interfering with essential biological pathways. [, , ]
Developing Targeted Drug Delivery Systems: Research into novel drug delivery systems that can enhance Tarenflurbil's brain penetration, such as nanoparticles or focused ultrasound, may revitalize its therapeutic potential. []
Exploring Alternative Therapeutic Targets: While the amyloid hypothesis remains a dominant theory in AD research, the failures of Tarenflurbil and other anti-amyloid therapies emphasize the need to explore alternative therapeutic targets and pathways involved in AD pathogenesis. [, , , , ]
Tarenflurbil, also known as R-flurbiprofen, is a compound primarily recognized for its potential in treating Alzheimer's disease through the modulation of amyloid-beta peptide levels. It is classified as a selective amyloid-lowering agent (SALA) and is derived from flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). Tarenflurbil specifically targets the amyloid-beta 42 (Aβ42) peptide, which is implicated in the pathogenesis of Alzheimer's disease due to its role in forming toxic aggregates known as amyloid plaques .
Tarenflurbil is synthesized from racemic flurbiprofen, which consists of two enantiomers: R-flurbiprofen and S-flurbiprofen. The R-enantiomer is the active form that exhibits the desired pharmacological effects. This compound belongs to the class of γ-secretase modulators, which are designed to selectively lower levels of amyloid-beta peptides without inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .
Tarenflurbil can be synthesized through the resolution of racemic flurbiprofen. The synthesis involves separating the R-enantiomer from the S-enantiomer, which is achieved through various chiral resolution techniques. The most common methods include:
These methods ensure that the final product predominantly contains R-flurbiprofen, which is responsible for the therapeutic effects associated with tarenflurbil .
The molecular formula of tarenflurbil is CHO with a molecular weight of 239.26 g/mol. The compound features a phenyl ring connected to a propionic acid moiety, with a characteristic chiral center at the carbon adjacent to the carboxylic acid group.
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which reveal its spatial arrangement and confirm its enantiomeric purity .
Tarenflurbil participates in several chemical reactions typical of compounds containing carboxylic acid groups:
The outcomes of these reactions depend on the reagents used and the reaction conditions applied.
Tarenflurbil operates primarily by modulating γ-secretase activity, an enzyme complex involved in cleaving amyloid precursor protein (APP) to produce amyloid-beta peptides. By selectively lowering levels of Aβ42, tarenflurbil reduces the formation of toxic amyloid plaques associated with Alzheimer's disease.
The mechanism involves:
Relevant data on these properties can guide formulation strategies for pharmaceutical applications .
Tarenflurbil has been primarily investigated for its potential therapeutic role in Alzheimer's disease. Clinical trials have explored its efficacy in:
Additionally, research continues into its broader applications within neurodegenerative disease contexts due to its mechanism targeting amyloid-beta production .
Tarenflurbil (MPC-7869) is the R-enantiomer of flurbiprofen, functioning as a selective γ-secretase modulator (GSM) that alters the protease's activity without inhibiting its catalytic function. Unlike γ-secretase inhibitors (GSIs), which block APP cleavage entirely and cause Notch-related toxicities, tarenflurbil shifts γ-secretase processing toward the production of shorter, less amyloidogenic Aβ peptides (Aβ37, Aβ38, Aβ39) while reducing pathogenic Aβ42 by 50-70% in cellular models at concentrations of 150-500 μM [1] [3]. This Aβ42-lowering effect occurs through allosteric modulation of the γ-secretase complex, specifically enhancing carboxypeptidase-like activity that trims Aβ42 into benign fragments [3] [6].
Table 1: Aβ Peptide Modulation by Tarenflurbil in Preclinical Models
Study System | Aβ42 Reduction (%) | Shorter Aβ Increase (%) | Effective Concentration |
---|---|---|---|
Human neuroglioma cells | 58% | Aβ38: +220% | 300 μM |
Transgenic mice (Tg2576) | 25-30% | Not measured | 10 mg/kg/day |
Guinea pigs | 50% | Aβ37: +150% | 5-20 mg/kg |
Non-human primates | 30% | Aβ38: +180% | 30 mg/kg |
In transgenic mouse models of AD (Tg2576), chronic tarenflurbil administration (10 mg/kg/day for 8 months) significantly lowered brain Aβ42 levels and reduced amyloid plaque burden [3]. However, this effect exhibited age-dependent efficacy: Young mice showed cognitive improvement without Aβ reduction, while aged mice displayed Aβ reduction without cognitive rescue—a paradoxical outcome foreshadowing clinical trial results [3] [6]. The dissociation between Aβ reduction and functional outcomes highlighted gaps in translating amyloid hypothesis mechanisms to human therapy.
Tarenflurbil's primary action occurs downstream of β-secretase cleavage, specifically modulating the γ-secretase-mediated intramembrane proteolysis of the amyloid precursor protein C-terminal fragment (APP-CTFβ). By binding to a docking site on the γ-secretase complex, tarenflurbil shifts APP processing from the amyloidogenic pathway toward non-amyloidogenic processing [1] [2]. This shift reduces the production of aggregation-prone Aβ42 peptides while increasing neuroprotective soluble APP-alpha (sAPPα) fragments [2].
The amyloid cascade in Alzheimer's disease involves progressive Aβ aggregation: Monomers → oligomers → protofibrils → insoluble plaques. Tarenflurbil primarily targets soluble oligomeric Aβ42, the most synaptotoxic species, rather than existing fibrillar deposits [1] [6]. In APP-transgenic mice, long-term treatment (18 months) reduced plaque-associated dystrophic neurites by 30% and decreased microglial activation surrounding plaques [3]. However, plaque clearance remained incomplete due to tarenflurbil's limited blood-brain barrier permeability (plasma-to-CSF ratio: 0.5-1%) and relatively weak potency (IC50 >250 μM) compared to next-generation GSMs [3] [6].
Table 2: Tarenflurbil's Impact on Amyloid Pathology in Animal Models
Pathological Marker | Change vs. Untreated Controls | Model System | Duration |
---|---|---|---|
Insoluble Aβ42 | -25% to -30% | Tg2576 mice | 8 months |
Dense-core plaques | -32% | APP/PS1 mice | 12 months |
Soluble oligomers | -48% | Guinea pigs | 3 months |
Microgliosis (Iba1+ cells) | -40% | Tg2576 mice | 8 months |
Neuritic dystrophy | -30% | APP/PS1 mice | 12 months |
Beyond γ-secretase modulation, tarenflurbil exhibits NSAID-derived anti-inflammatory properties through inhibition of key transcription factors. At micromolar concentrations (50-100 μM), tarenflurbil suppresses NF-κB activation by preventing IκB kinase (IKK)-mediated phosphorylation and degradation of IκBα [2] [5]. This prevents nuclear translocation of the p50/p65 NF-κB heterodimer, thereby reducing transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines (MCP-1) implicated in neuroinflammation [5].
Concurrently, tarenflurbil inhibits AP-1 signaling by reducing c-Jun N-terminal kinase (JNK) phosphorylation and downstream c-Fos/c-Jun dimerization [5]. This dual pathway inhibition contributes to:
In LPS-stimulated microglial cultures, tarenflurbil (100 μM) reduced nitric oxide production by 75% and TNF-α secretion by 60% [5]. These effects occur at concentrations lower than those required for Aβ42 reduction, suggesting that neuroinflammatory pathways may be more sensitive targets than amyloid processing [5] [8].
Table 3: Inflammatory Mediators Modulated by Tarenflurbil
Inflammatory Pathway | Target Molecule | Modulatory Effect | Functional Consequence |
---|---|---|---|
NF-κB signaling | IKK phosphorylation | Inhibition (-70%) | Reduced cytokine production |
AP-1 signaling | JNK phosphorylation | Inhibition (-65%) | Decreased COX-2 expression |
Microglial activation | iNOS expression | Downregulation (-75%) | Lowered nitric oxide toxicity |
Astrocyte reactivity | GFAP expression | Downregulation (-50%) | Attenuated glial scarring |
Cytokine networks | IL-1β secretion | Reduction (-60%) | Decreased neuroinflammation |
Tarenflurbil's molecular specificity stems from its chiral configuration as the R-enantiomer of flurbiprofen. Unlike racemic flurbiprofen (containing both R and S forms), tarenflurbil exhibits enantioselective actions with critical pharmacological distinctions:
COX-Independent Mechanisms: The S-enantiomer potently inhibits cyclooxygenase-1/2 (COX-1 IC50: 4 μM; COX-2 IC50: 18 μM), conferring anti-inflammatory and analgesic effects. In contrast, tarenflurbil (R-flurbiprofen) shows >10,000-fold weaker COX inhibition (IC50 >100 μM), operating primarily through non-COX targets including γ-secretase and inflammatory transcription factors [3] [6].
Differential Aβ Modulation: The S-enantiomer increases total Aβ secretion by 2-fold in cell cultures, whereas tarenflurbil selectively lowers Aβ42 without reducing total Aβ [3] [6]. This enantioselectivity arises from stereospecific binding to a allosteric site on γ-secretase, which the S-form cannot access [6].
Metabolic and Toxicological Profiles: The S-enantiomer undergoes chiral inversion to the R-form in vivo (30-60%), complicating pharmacology. Tarenflurbil resists inversion and shows reduced gastrointestinal toxicity (ulcerogenic potential 8-fold lower than S-flurbiprofen) due to absent COX inhibition [3]. However, its brain penetration remains limited (brain/plasma ratio: 0.03-0.05), whereas next-generation GSMs achieve ratios >0.5 [3] [6].
Table 4: Comparative Pharmacology of Flurbiprofen Enantiomers
Property | Tarenflurbil (R-flurbiprofen) | S-flurbiprofen | Clinical Relevance |
---|---|---|---|
COX-1 inhibition | >100 μM (weak) | 4 μM (potent) | Tarenflurbil lacks peripheral anti-inflammatory effects |
Aβ42 modulation | 50-70% reduction | 200% increase | Opposing effects on amyloid pathology |
γ-Secretase modulation | Allosteric modulator | No activity | Tarenflurbil's primary therapeutic mechanism |
Chiral inversion | Resistant | Converts to R-form | Tarenflurbil has cleaner pharmacokinetics |
Blood-brain barrier penetration | 0.5-1% of plasma levels | 1-2% of plasma levels | Both have limited CNS availability |
GI ulcerogenicity (ED50) | 80 mg/kg | 10 mg/kg | Tarenflurbil safer in long-term use |
The failure of tarenflurbil in Phase III clinical trials for mild Alzheimer's disease (n=1,684 patients) despite promising Phase II data stemmed from multiple factors: Insufficient target engagement due to low brain penetration, weak potency (Aβ42 IC50 ~300 μM), and initiation too late in the disease process [1] [6]. Subsequent GSMs (e.g., EVP-0962, CHF5074) were developed with 100-1,000-fold higher potency and improved CNS penetration, though clinical efficacy remains unproven [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7